1,2-Dioxolan-3-one
Description
1,2-Dioxolan-3-one (CAS RN: 62094-47-7) is a cyclic organic compound with the molecular formula C₃H₄O₃ and an average molecular mass of 88.062 g/mol . Its structure consists of a five-membered dioxolane ring with two oxygen atoms at positions 1 and 2 and a ketone group at position 3. The compound’s IUPAC name is this compound, and it is also referred to as dioxolanone in some contexts .
Properties
CAS No. |
62094-47-7 |
|---|---|
Molecular Formula |
C3H4O3 |
Molecular Weight |
88.06 g/mol |
IUPAC Name |
dioxolan-3-one |
InChI |
InChI=1S/C3H4O3/c4-3-1-2-5-6-3/h1-2H2 |
InChI Key |
PHILMFQVUWCHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COOC1=O |
Origin of Product |
United States |
Preparation Methods
1,2-Dioxolan-3-one can be synthesized through various methods. One common synthetic route involves the oxidation of cyclopropane derivatives with singlet oxygen or molecular oxygen in the presence of a suitable catalyst . Other methods include autooxidation, nucleophilic displacement with hydrogen peroxide, treatment with mercury (II) nitrate, photolysis of extended π-systems, and reactions involving bis-silylperoxide and alkenes . Industrial production methods often rely on these oxidation processes due to their efficiency and scalability.
Chemical Reactions Analysis
1,2-Dioxolan-3-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Scientific Research Applications
1,2-Dioxolan-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dioxolan-3-one involves its ability to undergo various chemical reactions, particularly oxidation and reduction. The compound’s molecular targets and pathways are influenced by its peroxide nature, which allows it to participate in redox reactions. These reactions can lead to the formation of reactive oxygen species (ROS) and other intermediates that can interact with biological molecules .
Comparison with Similar Compounds
(a) 1,3-Dioxolan-2-one (Ethylene Carbonate)
- Molecular Formula : C₃H₄O₃ (identical to 1,2-dioxolan-3-one) .
- CAS RN : 96-49-1 .
- Key Differences :
- Oxygen atoms at positions 1 and 3, forming a cyclic carbonate instead of a ketone.
- Higher thermal stability, with a melting point of 36–38°C and boiling point of 248°C .
- Widely used as a polar aprotic solvent in lithium-ion batteries and polymer synthesis due to its stability and high dielectric constant .
(b) 5-Methyl-4-methylene-1,2-dioxolan-3-one
- Molecular Formula : C₅H₆O₃.
- Molecular Mass : 114.09934 g/mol .
- CAS RN : 99268-56-1 .
- Key Differences: Substituted with methyl and methylene groups at positions 4 and 5, increasing steric bulk and molecular weight.
Thermodynamic and Physical Properties
- Ethylene carbonate exhibits significantly higher thermal stability due to its carbonate functional group, which is less prone to decomposition compared to the ketone-peroxide structure of this compound .
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